molecular formula C19H15ClN4O2S B12759721 5-Chloro-3-methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide CAS No. 117844-64-1

5-Chloro-3-methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide

Cat. No.: B12759721
CAS No.: 117844-64-1
M. Wt: 398.9 g/mol
InChI Key: XZPSBFYWBHWLKA-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazolidinone, and various chlorinating agents. The reaction conditions may involve:

    Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a precursor for more complex molecules.

Biology

In biological research, the compound may be investigated for its interactions with various biomolecules and its potential as a biochemical probe.

Medicine

The compound’s potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, are of significant interest in medicinal chemistry.

Industry

In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1H-indole-2-carboxamide
  • 4-Oxo-2-(phenylimino)-3-thiazolidinyl derivatives
  • Other indole-thiazolidinone hybrids

Uniqueness

The unique combination of the indole and thiazolidinone moieties in 5-Chloro-3-methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

117844-64-1

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

5-chloro-3-methyl-N-(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C19H15ClN4O2S/c1-11-14-9-12(20)7-8-15(14)22-17(11)18(26)23-24-16(25)10-27-19(24)21-13-5-3-2-4-6-13/h2-9,22H,10H2,1H3,(H,23,26)

InChI Key

XZPSBFYWBHWLKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NN3C(=O)CSC3=NC4=CC=CC=C4

Origin of Product

United States

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